molecular formula C23H17NO5S B2718882 (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951933-55-4

(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2718882
CAS No.: 951933-55-4
M. Wt: 419.45
InChI Key: NTDCDFRBBZWTAR-NHDPSOOVSA-N
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Description

The compound (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a heterocyclic molecule featuring a benzofuro-oxazinone core fused with a 2,3-dihydrobenzo[1,4]dioxin moiety and a thiophen-2-ylmethylene substituent. Its structural complexity arises from the combination of oxygen- and sulfur-containing rings, which may confer unique physicochemical and bioactive properties.

Properties

IUPAC Name

(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S/c25-22-16-4-6-18-17(23(16)29-21(22)11-15-2-1-9-30-15)12-24(13-28-18)14-3-5-19-20(10-14)27-8-7-26-19/h1-6,9-11H,7-8,12-13H2/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDCDFRBBZWTAR-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4OC(=CC6=CC=CS6)C5=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4O/C(=C\C6=CC=CS6)/C5=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS Number: 951933-55-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H17NO5SC_{23}H_{17}NO_5S with a molecular weight of 419.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H17NO5S
Molecular Weight419.5 g/mol
CAS Number951933-55-4

Research indicates that this compound may exhibit several mechanisms of action:

  • Antioxidant Activity : Preliminary studies suggest that derivatives of similar structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO), which is relevant in neurodegenerative diseases. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine .
  • Anticancer Properties : Some studies have suggested that compounds with similar scaffolds can induce apoptosis in cancer cells by disrupting cell cycle progression and triggering cell death pathways .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of related compounds. While specific data on this compound is limited, the following findings from related compounds provide insights into its potential activity:

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivativesMAO-B Inhibition12
2,3-Dihydrobenzo[b][1,4]dioxine derivativesAntioxidant ActivityNot specified
Thiazol-based compoundsAnticancer ActivityVaries

Case Studies

Although specific case studies on the target compound are scarce, related studies have demonstrated significant biological activities:

  • Neuroprotective Effects : A study on thiazole derivatives indicated that certain structures could protect neuronal cells from oxidative damage and apoptosis. This suggests a potential for neuroprotective applications for our target compound as well .
  • Anticancer Mechanisms : Research on similar benzofuroxazine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanisms involved apoptosis induction and cell cycle arrest .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. The compound can be synthesized through a series of condensation reactions involving 2,3-dihydrobenzo[b][1,4]dioxin derivatives and thiophenes. Characterization is usually accomplished using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Example Synthesis Route

  • Starting Materials : 2,3-dihydrobenzo[b][1,4]dioxin and thiophen derivatives.
  • Reagents : Appropriate catalysts and solvents.
  • Conditions : Controlled temperature and reaction times to optimize yield.
  • Purification : Column chromatography or recrystallization.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that benzoxazinones can inhibit bacterial growth effectively due to their ability to interfere with bacterial cell wall synthesis .
  • Antitumor Activity : Compounds with similar structural motifs have been investigated for their antitumor properties. The presence of the benzofuroxazine moiety is believed to enhance cytotoxicity against various cancer cell lines by inducing apoptosis .

Case Studies

  • Antibacterial Studies : A series of synthesized benzoxazinones were tested for their antibacterial efficacy. Results indicated that specific modifications in the structure led to enhanced activity against resistant strains of bacteria .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Pharmaceuticals

The unique structural features of this compound suggest its potential as a lead compound in drug development for:

  • Antibiotics : Targeting bacterial infections.
  • Anticancer Agents : Developing new therapies for various malignancies.

Material Science

Research into the properties of similar compounds has also suggested applications in material science. The incorporation of these compounds into polymers could enhance material properties such as thermal stability and mechanical strength.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs based on structural features, synthesis, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield Reported Bioactivity Reference
(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofuro-oxazinone Thiophen-2-ylmethylene, dihydrobenzo[b]dioxin ~463.45 (estimated) N/A Hypothesized anticancer activity (structural analogy)
(5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m) Thiazolidin-4-one Dihydrobenzo[1,4]dioxin, thioxo group ~523.56 7% Not explicitly stated, but thiazolidinones often target enzymes like PPARγ
(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofuro-oxazinone Pyridin-4-ylmethylene, 4-fluorophenethyl ~460.48 N/A Co-crystallized with 1,4-dioxane; structural analog may modulate kinase activity
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides Dithiazepinone Sulfur-rich heterocycle ~280–330 (varies) Moderate Anticancer activity (in vitro)

Structural Differences and Implications

Core Heterocycles: The target compound’s benzofuro-oxazinone core differs from the thiazolidin-4-one (9m) and dithiazepinone systems. The thiophen-2-ylmethylene group in the target compound introduces π-conjugation and sulfur-mediated interactions, contrasting with the pyridine substituent in ’s analog, which may enhance solubility or metal coordination .

Synthetic Accessibility: Compound 9m (thiazolidinone) was synthesized in only 7% yield, highlighting challenges in constructing complex heterocycles with multiple substituents . The target compound’s lack of reported synthesis data suggests similar difficulties.

Bioactivity Trends: Thiazolidinones (e.g., 9m) are associated with enzyme modulation (e.g., PPARγ agonism), while dithiazepinones exhibit direct anticancer effects . The target compound’s thiophene and dioxin groups may synergize for dual bioactivity, though empirical data are lacking. Fluorinated analogs () may exhibit improved metabolic stability, suggesting that the target compound’s non-fluorinated structure could prioritize natural product compatibility .

Pharmacological Potential and Knowledge Gaps

  • Anticancer Mechanisms: highlights ferroptosis induction as a therapeutic strategy in oral cancer.
  • Natural Product Synergy: and emphasize the role of minor components in enhancing bioactivity. The dihydrobenzo[b]dioxin moiety in the target compound may mimic natural product scaffolds, potentiating synergistic effects with plant-derived biomolecules .

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